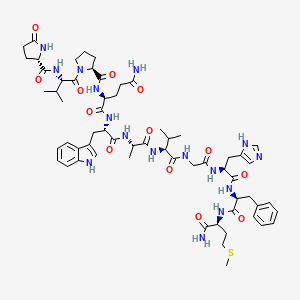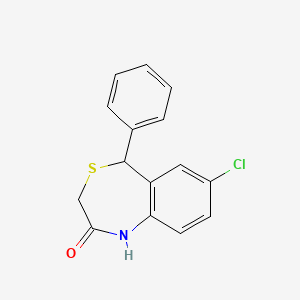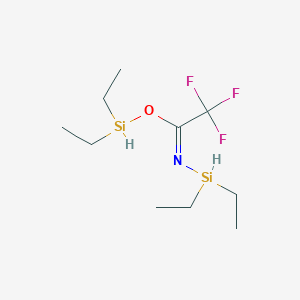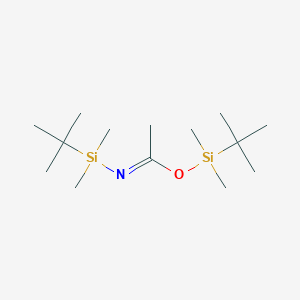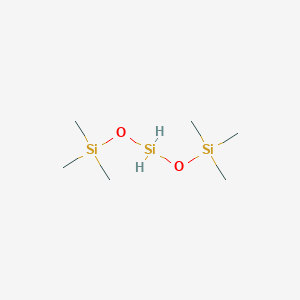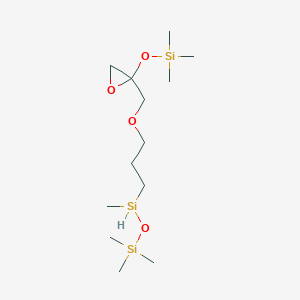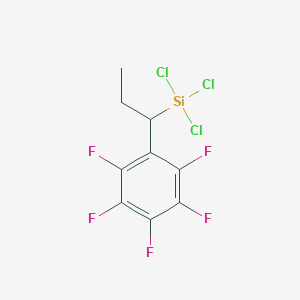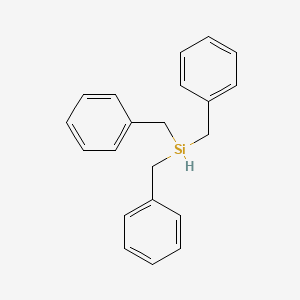![molecular formula C9H10Cl4Si B7880955 Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- CAS No. 103460-81-7](/img/structure/B7880955.png)
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, is an organosilicon compound. This specialized silane has applications in various scientific and industrial fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, involves several key steps:
Starting Materials:
2-[4-(Chloromethyl)phenyl]ethanol
Trichlorosilane
Reaction Conditions:
The hydroxyl group of 2-[4-(chloromethyl)phenyl]ethanol reacts with trichlorosilane under anhydrous conditions.
A catalyst such as a platinum-based catalyst can be used to facilitate the reaction.
The reaction typically occurs at a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound is synthesized in larger reactors with continuous monitoring of reaction conditions to ensure high yield and purity. Automated systems help in maintaining the necessary anhydrous and inert conditions.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atoms in silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, can undergo substitution reactions with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Under specific conditions, the phenyl ring in the compound can participate in oxidation-reduction reactions, leading to various products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, and often a base to neutralize the generated hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted silanes, where one or more chlorine atoms are replaced.
Oxidized products involving the phenyl ring or the ethyl linker.
科学的研究の応用
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, finds use in a wide array of research and industrial applications:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Modified silanes can be used in surface modification of biomaterials for improved biocompatibility.
Industry: Utilized in the production of silicon-based polymers and coatings that offer improved durability and chemical resistance.
作用機序
The compound exerts its effects through various mechanisms depending on the context:
Chemical Reactions: The reactive chlorine atoms allow for the formation of stable Si-C and Si-O bonds, enabling the compound to act as a versatile synthetic intermediate.
Surface Modifications: In biology and medicine, it can modify surfaces to enhance properties like hydrophobicity, adhesion, and biocompatibility.
Molecular Targets and Pathways: Specific interactions with other molecules, such as binding to hydroxyl or amino groups on surfaces or within biomolecules.
類似化合物との比較
Trimethylchlorosilane: A simpler silane used primarily in the production of other organosilicon compounds.
Phenyltrichlorosilane: Used in the synthesis of siloxane polymers, but lacks the additional functional groups of our compound.
Chloromethylsilane Derivatives: Other compounds with chloromethyl groups that might exhibit similar reactivity but differ in specific applications.
Each of these compounds offers unique properties and reactivity, making silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, a valuable addition to the array of organosilicon compounds available for research and industrial use.
Conclusion
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, is a unique organosilicon compound with versatile applications in chemistry, biology, medicine, and industry. Its distinct structure enables specific reactions and mechanisms, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKVFHCTVZSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467369 |
Source


|
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-81-7 |
Source


|
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
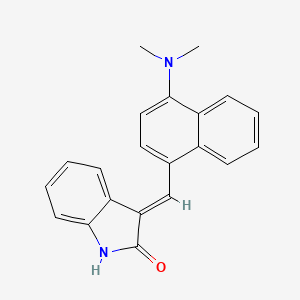
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)
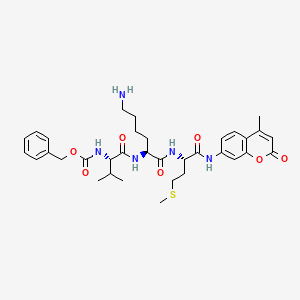
![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)

